![molecular formula C22H21N3O3S B4439370 4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4439370.png)
4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide
Overview
Description
4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide, also known as OPB-9195, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Scientific Research Applications
4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide works by inhibiting the activity of a protein called cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have anti-cancer properties, as it can induce apoptosis (programmed cell death) in cancer cells. Additionally, 4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of COX-2 in inflammation, pain, and cancer. However, one limitation of using 4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide is that it has a relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are a number of future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in combination with other drugs to enhance its anti-inflammatory and anti-cancer effects. Additionally, future research could focus on developing more efficient synthesis methods to increase the yield of 4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide.
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-22-5-3-15-25(22)20-10-12-21(13-11-20)29(27,28)24-18-8-6-17(7-9-18)16-19-4-1-2-14-23-19/h1-2,4,6-14,24H,3,5,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGUQTQDZHUMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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